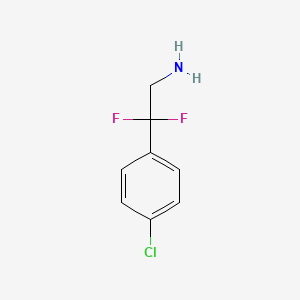

2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine

説明

Chemical Classification and Nomenclature

This compound belongs to several important chemical classifications. It is primarily categorized as an organofluorine compound, specifically a difluoroethanamine derivative. The compound also belongs to the broader classes of haloaromatic compounds and primary amines. The systematic naming of this compound follows International Union of Pure and Applied Chemistry (IUPAC) guidelines, with its full IUPAC designation being 2-(4-chlorophenyl)-2,2-difluoroethanamine. Alternative nomenclature variations include this compound, which emphasizes the position of the amine group.

The naming convention for this compound reflects its structural elements:

- "2-(4-chlorophenyl)" indicates the chlorophenyl group attached at position 2

- "2,2-difluoro" designates the two fluorine atoms at position 2

- "ethan-1-amine" identifies the ethylamine backbone with the amine group at position 1

Structural Overview and Molecular Formula

This compound has the molecular formula C₈H₈ClF₂N, with a precise molecular weight of 191.61 g/mol. The compound features a distinctive structural arrangement with several key components:

- A 4-chlorophenyl group (benzene ring with chlorine at the para position)

- Two fluorine atoms attached to the same carbon (geminal difluoro group)

- A primary amine group

The structural representation can be described using the following notation systems:

| Notation Type | Representation |

|---|---|

| SMILES | C1=CC(=CC=C1C(CN)(F)F)Cl |

| Standard InChI | InChI=1S/C8H8ClF2N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2 |

| InChI Key | FKSAXFLYFHIUDO-UHFFFAOYSA-N |

Physically, this compound appears as an oil at standard conditions. The compound's structure features a tetrahedral carbon center at the C-2 position, which bears two fluorine atoms. This structural arrangement significantly influences the physical and chemical behavior of the molecule.

Registry Information and Identifiers

For research and regulatory purposes, this compound is identified through several standardized registry systems:

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service (CAS) Number | 730913-16-3 |

| Molecular Design Limited (MDL) Number | MFCD20699836 |

| PubChem Compound Identifier (CID) | 72214419 |

| European Community (EC) Number | 854-002-9 |

These registry identifiers are essential for unambiguous identification of the compound in scientific literature, chemical databases, and regulatory documentation. The assigned CAS number 730913-16-3 uniquely identifies this specific compound in the CAS Registry, which is the most authoritative collection of disclosed chemical substance information. Similarly, the PubChem CID 72214419 allows researchers to access comprehensive information about the compound in the PubChem database maintained by the National Center for Biotechnology Information.

Historical Context and Development

The development of this compound is situated within the broader context of organofluorine chemistry advancements. While specific historical details about the first synthesis of this exact compound are limited in the available literature, the development of synthetic routes for similar difluoroethylamine derivatives provides important context.

The synthesis of difluoroethylamine compounds gained momentum in the 1980s, with important contributions from researchers like Donetti and colleagues who described methods for preparing 2,2-difluoroethylamine hydrochloride from 2,2-difluoroacetamide. The development of more efficient synthetic pathways continued through the 1990s and 2000s, with techniques such as reductive amination emerging as valuable approaches for generating compounds like this compound.

Recent advances in synthetic methods have made the preparation of such compounds more accessible. For instance, general procedures for synthesizing 2,2-difluoroethan-1-amines by reductive amination have been established, allowing for the preparation of various derivatives including those with chlorophenyl substituents.

Significance in Organofluorine Chemistry

This compound holds particular significance in organofluorine chemistry due to several distinctive features. The presence of the geminal difluoro group (two fluorine atoms on the same carbon) creates a structural motif that influences molecular properties in ways valuable for chemical research and potential applications.

The incorporation of fluorine atoms into organic molecules typically alters several key properties:

Enhanced metabolic stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making difluoro-substituted compounds more resistant to metabolic degradation.

Modified lipophilicity: The presence of fluorine can significantly affect the lipophilicity profile of molecules, potentially improving membrane permeability.

Altered hydrogen bonding: The electronegative fluorine atoms influence the electronic distribution within the molecule, affecting hydrogen bonding patterns.

In the broader context of organofluorine chemistry, compounds like this compound represent important building blocks for the construction of more complex molecules. The growing recognition of fluorine's beneficial effects on molecular properties has driven increased interest in compounds containing the difluoromethylene (CF₂) group, including the 2,2-difluoroethylamine scaffold present in this compound.

The presence of both the 4-chlorophenyl group and the difluoromethylene unit creates a unique electronic environment that distinguishes this compound from related compounds and makes it a valuable subject for chemical research and potential applications in synthetic chemistry.

特性

IUPAC Name |

2-(4-chlorophenyl)-2,2-difluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSAXFLYFHIUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730913-16-3 | |

| Record name | 2-(4-chlorophenyl)-2,2-difluoroethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that 2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

One study suggests that similar compounds exhibit favorable pharmacokinetic properties, including oral bioavailability

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, similar compounds have been found to persist in the environment due to their physicochemical properties

生物活性

2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine is a synthetic organic compound notable for its unique difluoroethylamine structure combined with a chlorophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological activity of this compound, presenting findings from various studies, including data tables and case studies.

- Chemical Formula : C₈H₈ClF₂N

- Molecular Weight : Approximately 195.6 g/mol

- Structure : The presence of both chlorine and fluorine substituents contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The halogen substituents enhance its binding affinity to various enzymes and receptors, potentially acting as inhibitors or modulators in biochemical pathways. Preliminary studies suggest that the compound may interfere with key metabolic processes, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 64 |

These results indicate a promising spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

-

Study on Antifungal Activity :

A study evaluated the antifungal efficacy of this compound against Candida species. The compound demonstrated a significant reduction in fungal growth at concentrations as low as 32 µg/mL. Scanning electron microscopy revealed morphological changes in fungal cells treated with the compound, suggesting disruption of cell integrity. -

Antibacterial Efficacy :

In another investigation, the antibacterial properties were assessed using a broth dilution method against E. coli. The compound exhibited an MIC of 16 µg/mL, indicating strong antibacterial potential. Further assays showed that it could inhibit biofilm formation, a critical factor in bacterial resistance.

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. Modifications to the chlorophenyl group or alterations in the difluoroethylamine moiety can significantly impact its efficacy:

| Modification | Effect on Activity |

|---|---|

| Replacement of Cl with Br | Increased antibacterial activity |

| Removal of one fluorine | Decreased antifungal potency |

These findings underscore the importance of specific functional groups in dictating the biological behavior of the compound.

科学的研究の応用

Pharmaceutical Development

The compound is primarily investigated for its potential as a lead compound in drug discovery. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Potential Therapeutic Targets

- Adrenergic Receptors : The compound's structural similarity to catecholamines suggests possible interactions with adrenergic receptors, particularly the β2-adrenergic receptor. In silico docking studies indicate favorable binding profiles, which could lead to the development of new bronchodilators or cardiovascular agents .

- Neurotransmitter Modulation : As an analog of octopamine and noradrenaline, it may influence neurotransmitter systems, potentially leading to applications in treating mood disorders or attention deficit hyperactivity disorder (ADHD) through bioisosteric replacements .

Synthesis of Related Compounds

The synthesis of 2-(4-chlorophenyl)-2,2-difluoroethan-1-amine has been explored through various chemical methodologies, including:

- Suzuki-Miyaura Cross-Coupling Reaction : This method allows for the efficient construction of fluorinated analogs by coupling aryl boronic acids with difluorinated precursors .

- Functional Group Transformations : Subsequent modifications can convert difluoroacetamides into difluoroethylamines, enhancing their utility in medicinal chemistry .

Chemical Properties and Reactivity

The presence of halogen substituents (chlorine and fluorine) significantly affects the compound's reactivity and stability. These properties are crucial for:

- Enhancing Solubility : The hydrochloride salt form improves solubility in aqueous environments, making it more suitable for biological assays .

- Modulating Biological Activity : The difluoromethyl group can influence lipophilicity and metabolic stability, essential factors in drug design.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

- A study reported successful synthesis through a multi-step process involving cross-coupling reactions followed by functionalization steps that yielded high-purity products suitable for biological testing .

- Research on its binding affinity to various receptors has indicated promising results that warrant further exploration in vivo to assess therapeutic efficacy .

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Bromine-Substituted Derivatives

- 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine (CAS: 1378866-69-3, C₈H₈BrF₂N, MW: 236.06 g/mol) replaces the chlorine atom with bromine. Bromine’s lower electronegativity compared to chlorine may also reduce electronic effects on the aromatic ring.

Multi-Halogenated Derivatives

- (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS: 2415751-74-3, C₈H₆ClF₄N, MW: 227.59 g/mol) introduces a trifluoroethyl group and an additional fluorine at the phenyl ring’s 3-position.

Fluorination Pattern Variants

Trifluoro vs. Difluoro Substituents

- The trifluoroethylamine moiety in (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine enhances electron-withdrawing effects compared to the difluoro group in the parent compound. This could stabilize intermediates in synthetic pathways or modulate receptor interactions in bioactive molecules .

Dichloro and Difluoro Combinations

Physicochemical Data

Q & A

Q. What are the recommended methods for synthesizing 2-(4-chlorophenyl)-2,2-difluoroethan-1-amine, and how can intermediates be characterized?

Synthesis typically involves nucleophilic substitution or reductive amination of 2-(4-chlorophenyl)-2,2-difluoroethyl precursors. For example, halogenated intermediates can react with ammonia under controlled pressure and temperature (e.g., 50–80°C) in anhydrous solvents like THF or DMF . Characterization of intermediates requires NMR (¹H, ¹³C, ¹⁹F) to confirm fluorination and chlorophenyl substitution, alongside LC-MS for purity assessment. Crystallographic analysis may resolve structural ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

Due to potential toxicity and fluorinated byproducts, wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood for reactions involving volatile solvents or gaseous byproducts (e.g., HF). Post-experiment, segregate halogenated waste and dispose via certified hazardous waste services to avoid environmental contamination .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC every 30 days for 6 months. Fluorinated amines are prone to hydrolysis under acidic conditions, so pH-neutral buffers are recommended for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing impurities?

Optimize catalyst systems (e.g., Pd/C for hydrogenation) and solvent polarity to enhance selectivity. For example, using DMSO as a polar aprotic solvent improves fluorination efficiency by stabilizing transition states. Process analytical technology (PAT), such as in-situ FTIR, can monitor reaction progress and detect intermediates like difluoroethyl ketones .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated chlorophenyl amines?

Discrepancies in antimicrobial or receptor-binding assays may arise from stereochemical variations or residual solvent interference. Employ chiral chromatography (e.g., Chiralpak IG-3 columns) to isolate enantiomers and retest bioactivity. Validate purity using combustion analysis for C, H, N, and F content .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting nucleophilic sites (e.g., amine group). Molecular docking (AutoDock Vina) against targets like G-protein-coupled receptors (GPCRs) can predict binding affinities. Validate simulations with SPR (surface plasmon resonance) for kinetic binding assays .

Q. What methodologies quantify environmental persistence and ecotoxicity of this compound?

Perform OECD 301F biodegradation tests in activated sludge, measuring BOD over 28 days. For ecotoxicity, use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (OECD 201). Fluorinated amines often show low biodegradability, necessitating advanced oxidation processes (AOPs) for remediation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。